Cheirolin, also known as 7-deoxyangustilolide, is a naturally occurring cyclopenta[c]furanone derivative isolated from the Brazilian rain forest plant Croton schiedeanus []. It belongs to the class of compounds called kaurane diterpenoids, which are known for their diverse biological activities []. Scientific research on cheirolin has focused on its potential applications in several areas:
Studies have shown that cheirolin possesses anti-inflammatory properties. In vitro experiments using mouse macrophages demonstrated that cheirolin could inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) [, ]. These findings suggest that cheirolin might be beneficial for treating inflammatory conditions like arthritis and inflammatory bowel disease. However, more research is required to confirm its efficacy and safety in humans.
Some scientific research suggests that cheirolin may have anti-cancer properties. In vitro studies have observed that cheirolin can induce cell death in various cancer cell lines, including leukemia, breast cancer, and colon cancer [, ]. The mechanisms underlying these anticancer effects are still being investigated, but they might involve the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) []. While these results are promising, further studies are needed to evaluate the effectiveness of cheirolin in vivo (using live animals) and its potential for cancer treatment in humans.
Cheirolin, scientifically known as 3-methylsulphonylpropyl isothiocyanate, is a naturally occurring compound primarily found in cruciferous vegetables. It belongs to the class of isothiocyanates, which are characterized by the presence of the functional group R-N=C=S, where R represents an aliphatic or aromatic substituent. Cheirolin exhibits a unique chemical structure that contributes to its biological activities and potential health benefits. It is particularly noted for its role in the detoxification processes within the body and its ability to modulate various biochemical pathways.
Cheirolin reacts with cellular thiols (sulfhydryl groups) on proteins, leading to the formation of isothiocyanate conjugates. These conjugates are recognized by the Kelch-like ECH associating protein 1 (Keap1), which normally inhibits the transcription factor Nrf2. Upon cheirolin binding, Keap1 releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and detoxification genes [].
Furthermore, cheirolin can be involved in enzymatic transformations facilitated by various specifier proteins that influence its degradation products, such as nitriles and epithionitriles, depending on the pH and environmental conditions .
Cheirolin exhibits notable biological activities, particularly in cancer prevention and antioxidant defense mechanisms. Research indicates that cheirolin can induce the nuclear translocation of the Nrf2 transcription factor, which plays a critical role in regulating antioxidant responses and phase II detoxification enzymes . This induction leads to enhanced expression of enzymes that protect cells from oxidative stress and may contribute to its anticancer properties.
In animal studies, cheirolin has been shown to influence detoxification enzyme activity in various tissues, including the forestomach and duodenum, although its effects may vary compared to other isothiocyanates .
The synthesis of cheirolin can be achieved through several methods:
Studies have demonstrated that cheirolin interacts with several biological molecules, influencing cellular signaling pathways. Its interaction with thiol-containing compounds leads to significant biochemical changes within cells, enhancing their protective mechanisms against oxidative damage . Furthermore, research indicates that cheirolin's ability to activate Nrf2 signaling can modulate inflammatory responses and improve cellular resilience against stressors .
Cheirolin shares structural and functional similarities with other isothiocyanates. Here are some comparable compounds:
| Compound Name | Structure/Characteristics | Unique Aspects |
|---|---|---|
| Sulforaphane | Contains a propyl group; derived from glucoraphanin | Well-studied for its potent anticancer properties |
| Benzyl Isothiocyanate | Aromatic structure; derived from benzyl glucosinolate | Known for antibacterial activity |
| Phenethyl Isothiocyanate | Contains a phenethyl group; derived from glucosinolates | Exhibits neuroprotective effects |
| Iberverin | Similar structure; derived from Iberis amara | Notably induces Nrf2 signaling like cheirolin |
Cheirolin's uniqueness lies in its specific methylsulfonyl group and its distinct biological activity profile compared to these other compounds.
Cheirolin exerts its molecular effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 pathway, a critical transcriptional regulatory system responsible for cellular cytoprotective responses [1] [2]. Under baseline conditions, Nuclear factor erythroid 2-related factor 2 remains sequestered in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1, which functions as a cytoplasmic repressor [3] [4]. This regulatory complex operates through a sophisticated mechanism wherein Kelch-like ECH-associated protein 1 facilitates the ubiquitin-mediated proteasomal degradation of Nuclear factor erythroid 2-related factor 2, maintaining low levels of the transcription factor under unstressed conditions [5].
The activation process initiated by cheirolin involves the disruption of the Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 complex through covalent modification of critical cysteine residues within Kelch-like ECH-associated protein 1 [5]. Experimental evidence demonstrates that cheirolin significantly induces Nuclear factor erythroid 2-related factor 2 nuclear translocation in NIH3T3 fibroblasts [1]. This nuclear translocation represents a pivotal step in the activation cascade, as it enables Nuclear factor erythroid 2-related factor 2 to access its target gene promoter regions.
The kinetics of Nuclear factor erythroid 2-related factor 2 activation by cheirolin follow a temporal pattern characterized by rapid nuclear accumulation followed by sustained transcriptional activity [1]. Following nuclear translocation, Nuclear factor erythroid 2-related factor 2 forms heterodimeric complexes with small musculoaponeurotic fibrosarcoma proteins, creating transcriptionally active complexes capable of binding to antioxidant response elements [6] [7]. These heterodimeric complexes demonstrate enhanced DNA binding affinity compared to Nuclear factor erythroid 2-related factor 2 alone, facilitating robust transcriptional activation of target genes.
The pathway activation also involves extracellular signal-related kinase-dependent signal-transduction mechanisms, as suggested by experimental data showing the involvement of this kinase pathway in cheirolin-mediated Nuclear factor erythroid 2-related factor 2 induction [1]. This suggests that cheirolin activates multiple parallel signaling cascades that converge on Nuclear factor erythroid 2-related factor 2 activation, enhancing the overall magnitude and duration of the cytoprotective response.
| Parameter | Measurement | Reference |
|---|---|---|
| Nuclear Translocation | Significant induction observed | [1] |
| Cell Type Tested | NIH3T3 fibroblasts | [1] |
| Pathway Involvement | Extracellular signal-related kinase-dependent | [1] |
| Target Genes | Heme oxygenase 1, gamma-glutamylcysteine synthetase | [1] [2] |
The induction of phase II detoxification enzymes represents a fundamental mechanism through which cheirolin confers cytoprotective effects [8] [9]. Phase II enzymes constitute a diverse family of proteins responsible for the conjugation and detoxification of electrophilic compounds, including quinone reductase and glutathione transferases [10] [11]. Cheirolin demonstrates potent inductive activity toward these enzymes through transcriptional upregulation mediated by antioxidant response element activation [2] [12].
Experimental studies reveal that cheirolin significantly increases both messenger ribonucleic acid and protein levels of key phase II enzymes [1]. The induction mechanism operates through the Nuclear factor erythroid 2-related factor 2-antioxidant response element pathway, wherein activated Nuclear factor erythroid 2-related factor 2 binds to antioxidant response element sequences in the promoter regions of phase II enzyme genes [6] [13]. This binding interaction triggers enhanced transcription of genes encoding glutathione transferases, quinone reductase, and other detoxification enzymes.
The selectivity of cheirolin for phase II enzyme induction appears to correlate with its structural properties as an isothiocyanate compound [14]. Isothiocyanates demonstrate preferential accumulation within cells as glutathione conjugates, and the intracellular concentration of these conjugates correlates directly with their potency as phase II enzyme inducers [14]. This relationship suggests that the cellular uptake and conjugation of cheirolin directly influences its capacity to induce protective enzyme systems.
Mechanistic studies indicate that the electrophilic nature of cheirolin contributes to its inductive properties, as electrophilic compounds demonstrate enhanced potency as phase II enzyme inducers compared to non-electrophilic analogs [15] [16]. The electrophilic character allows cheirolin to interact with nucleophilic targets within the cell, including cysteine residues on Kelch-like ECH-associated protein 1, leading to conformational changes that facilitate Nuclear factor erythroid 2-related factor 2 activation and subsequent enzyme induction.
Comparative analysis reveals that cheirolin exhibits similar potency to sulforaphane in inducing Nuclear factor erythroid 2-related factor 2-dependent gene expression [1]. This equipotency suggests that despite structural differences in the side chain sulfur oxidation state, cheirolin retains the capacity to activate cytoprotective pathways with efficiency comparable to the extensively studied sulforaphane.
The antioxidant response element represents a critical cis-regulatory sequence that mediates the transcriptional response to oxidative and electrophilic stress [13] [17]. The consensus sequence for functional antioxidant response elements is characterized as 5'-puGTGACNNNGC-3', where pu represents a purine and N denotes any nucleotide [17]. This sequence serves as the binding site for Nuclear factor erythroid 2-related factor 2-musculoaponeurotic fibrosarcoma heterodimeric complexes, enabling transcriptional activation of cytoprotective genes.
Cheirolin-mediated activation of Nuclear factor erythroid 2-related factor 2 results in enhanced binding to antioxidant response element sequences within target gene promoters [1] [2]. The binding affinity of Nuclear factor erythroid 2-related factor 2 for antioxidant response elements is significantly increased following cheirolin treatment, as evidenced by enhanced transcriptional activation of antioxidant response element-containing genes such as heme oxygenase 1 and gamma-glutamylcysteine synthetase [1].
The antioxidant response element binding mechanism involves the formation of stable Nuclear factor erythroid 2-related factor 2-musculoaponeurotic fibrosarcoma-deoxyribonucleic acid complexes that persist for extended periods, enabling sustained transcriptional activation [7]. The binding specificity is conferred by the basic leucine zipper domain of Nuclear factor erythroid 2-related factor 2, which recognizes the major groove of the antioxidant response element sequence [6].
Structural analysis reveals that the antioxidant response element contains embedded activator protein-1-like binding sites, but the flanking GC nucleotides are essential for Nuclear factor erythroid 2-related factor 2-mediated activation [7] [18]. This structural requirement distinguishes antioxidant response element-mediated transcription from other transcriptional activation mechanisms and ensures specificity for Nuclear factor erythroid 2-related factor 2-regulated genes.
The binding affinity of Nuclear factor erythroid 2-related factor 2 for different antioxidant response element sequences varies depending on the sequence context surrounding the core binding motif [18]. Functional antioxidant response elements demonstrate enhanced binding affinity compared to non-functional sequences, with the most potent elements containing optimal spacing and orientation of regulatory motifs [18].
| Antioxidant Response Element Feature | Characteristic | Functional Significance |
|---|---|---|
| Consensus Sequence | 5'-puGTGACNNNGC-3' | Essential for Nuclear factor erythroid 2-related factor 2 binding |
| GC Flanking Residues | Required for activity | Distinguish from activator protein-1 sites |
| musculoaponeurotic fibrosarcoma Interaction | Heterodimer formation | Enhanced binding specificity |
| Sequence Context | Variable between genes | Determines activation strength |
The molecular structure of cheirolin contains several functional groups that contribute to its biological activity, with the isothiocyanate group serving as the primary electrophilic center responsible for its cytoprotective properties [19] [12]. The isothiocyanate functional group (-N=C=S) exhibits strong electrophilic character due to the cumulative double bond system, making it reactive toward nucleophilic cellular targets [20]. This electrophilic reactivity is essential for the compound's ability to modify cysteine residues within Kelch-like ECH-associated protein 1, leading to Nuclear factor erythroid 2-related factor 2 activation.
The methylsulfonyl group attached to the propyl chain represents a distinctive structural feature that differentiates cheirolin from other isothiocyanate compounds [19] [21] [12]. This sulfonyl group exists in the highest oxidation state among the sulfur-containing isothiocyanate analogs, contrasting with the sulfide and sulfoxide groups found in related compounds such as erucin and sulforaphane respectively [20]. The presence of the methylsulfonyl group influences both the electronic properties and the steric characteristics of the molecule, potentially affecting its interaction with cellular targets.
Experimental evidence indicates that cheirolin functions as a sulfonyl analog of iberin, sharing structural similarities while differing in the oxidation state of the sulfur atom [2] [12]. The sulfonyl group contributes electron-withdrawing character to the molecule, which may enhance the electrophilicity of the isothiocyanate group and influence the compound's reactivity profile [21]. This electronic effect potentially modulates the rate and specificity of nucleophilic attack by cellular thiols.
The aliphatic propyl chain linking the isothiocyanate and methylsulfonyl groups provides structural flexibility and influences the overall molecular geometry [19] [21]. The three-carbon spacer allows for optimal positioning of the functional groups while maintaining sufficient flexibility for conformational adaptation during binding interactions. This structural feature may contribute to the compound's ability to access binding sites within target proteins.
Structure-activity relationship analysis of isothiocyanate compounds reveals that both the nature of the side chain and the position of functional groups significantly influence biological activity [22] [20]. The specific combination of the isothiocyanate group, propyl spacer, and methylsulfonyl group in cheirolin creates a unique molecular architecture that confers distinct biological properties compared to structurally related compounds.
Cheirolin belongs to a family of structurally related isothiocyanate compounds that differ primarily in the oxidation state of the sulfur-containing side chain [20] [1]. Comparative analysis with analogous compounds including iberverin, iberin, erucin, and sulforaphane reveals important structure-activity relationships that influence Nuclear factor erythroid 2-related factor 2 pathway activation [1] [20].
Iberin, which contains a methylsulfinyl group like sulforaphane but with a different carbon chain length, also demonstrates significant Nuclear factor erythroid 2-related factor 2-inducing activity [1]. The comparison between cheirolin and iberin reveals that the sulfur oxidation state can be modified while maintaining biological activity, indicating that multiple electronic configurations are compatible with Nuclear factor erythroid 2-related factor 2 pathway activation.
Erucin and iberverin, containing methylsulfide groups representing the lowest sulfur oxidation state in this series, also exhibit Nuclear factor erythroid 2-related factor 2-inducing properties [1] [20]. However, the relative potencies of these compounds compared to cheirolin may differ due to variations in electrophilicity and cellular uptake characteristics associated with the different sulfur oxidation states.
The comparative analysis reveals that all tested isothiocyanate analogs successfully induce Nuclear factor erythroid 2-related factor 2 nuclear translocation and subsequent target gene expression [1]. This broad activity profile suggests that the isothiocyanate functional group provides the primary determinant of biological activity, while the sulfur-containing side chain modulates the potency and specificity of the response.
| Compound | Sulfur Oxidation State | Nuclear factor erythroid 2-related factor 2 Activity | Structural Variation |
|---|---|---|---|
| Cheirolin | Sulfone (+6) | Similar to sulforaphane | Methylsulfonyl group |
| Sulforaphane | Sulfoxide (+4) | Reference standard | Methylsulfinyl group |
| Iberin | Sulfoxide (+4) | Significant activity | Different chain length |
| Erucin | Sulfide (+2) | Active | Methylsulfide group |
| Iberverin | Sulfide (+2) | Active | Methylsulfide group |
Early comparative studies examining phase II enzyme induction revealed differential potencies among isothiocyanate compounds, with cheirolin showing limited activity at low doses compared to other analogs [9]. However, more recent investigations using refined experimental conditions and higher compound purity demonstrate that cheirolin exhibits significant Nuclear factor erythroid 2-related factor 2-inducing activity comparable to other family members [1].
The methylsulfonyl group present in cheirolin plays a crucial role in molecular recognition processes and contributes to the compound's distinctive biological profile [19] [21] [12]. The sulfonyl functional group (-SO2-) represents the highest oxidation state of sulfur within the isothiocyanate family, conferring unique electronic and steric properties that influence molecular interactions [20].
The electron-withdrawing nature of the sulfonyl group significantly affects the electronic distribution within the cheirolin molecule [21]. This electronic effect increases the electrophilicity of the isothiocyanate group, potentially enhancing its reactivity toward nucleophilic cellular targets such as cysteine residues in proteins. The enhanced electrophilicity may contribute to more efficient modification of Kelch-like ECH-associated protein 1 cysteine residues, leading to effective Nuclear factor erythroid 2-related factor 2 pathway activation.
Steric considerations related to the sulfonyl group also influence molecular recognition events [21]. The tetrahedral geometry of the sulfonyl group creates a distinct three-dimensional molecular shape that differs from the trigonal pyramidal geometry of sulfoxide groups or the angular geometry of sulfide groups found in related compounds. This geometric difference may affect the binding orientation and affinity of cheirolin for its cellular targets.
The polar nature of the sulfonyl group contributes to the overall hydrophilicity of the cheirolin molecule, potentially influencing its cellular uptake and distribution characteristics [12]. The increased polarity compared to sulfide or sulfoxide analogs may affect membrane permeability and intracellular localization, thereby modulating the compound's bioavailability and target engagement.
Hydrogen bonding potential of the sulfonyl group may contribute to specific molecular recognition events with target proteins [21]. The oxygen atoms of the sulfonyl group can serve as hydrogen bond acceptors, potentially forming stabilizing interactions with amino acid residues in binding sites. These interactions may contribute to the binding affinity and specificity of cheirolin for its molecular targets.
Comparative analysis of the sulfonyl group's role reveals that this functional group enables cheirolin to maintain biological activity equivalent to compounds containing different sulfur oxidation states [1]. This finding suggests that the sulfonyl group provides an optimal balance of electronic and steric properties for effective Nuclear factor erythroid 2-related factor 2 pathway activation while potentially offering distinct advantages in terms of molecular recognition specificity or metabolic stability.